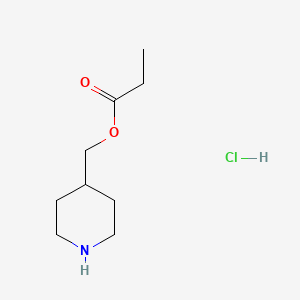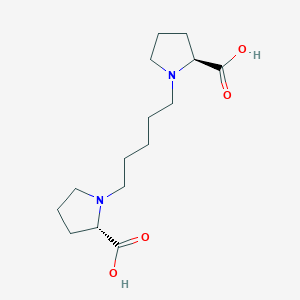
(S)-1-(5-((S)-2-Carboxypyrrolidin-1-YL)-pentyl)pyrrolidine-2-carboxylic acid
Vue d'ensemble
Description
Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be planned on the basis of two main strategies :
Molecular Structure Analysis
One of the most significant features of the pyrrolidine ring is the stereogenicity of carbons. The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Chemical Reactions Analysis
The chemical reactions involving pyrrolidine derivatives can be influenced by steric factors . The structure–activity relationship (SAR) of the studied compounds can also be investigated .
Physical And Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives can be influenced by the specific substituents on the pyrrolidine ring. For example, L-proline, a natural amino acid, is soluble in water, insoluble in ethanol, diethyl ether, and n-butanol .
Applications De Recherche Scientifique
Antibacterial Properties
Research has demonstrated the potential of related pyrrolidine compounds in offering potent antibacterial activity against a wide range of both Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa. For instance, the compound S-4661, a novel 1 beta-methylcarbapenem antibiotic that features a pyrrolidine structure, exhibited significant antibacterial properties and was selected for further evaluation due to its potent and well-balanced activity (Iso, Irie, Nishino, Motokawa, & Nishitani, 1996). This underscores the potential of pyrrolidine derivatives in the development of new antibacterial agents.
Chemical Synthesis and Functionalization
The chemical synthesis and functionalization of cyclic amines, including pyrrolidine derivatives, have been widely explored. Redox-annulations with α,β-unsaturated carbonyl compounds have been used to generate conjugated azomethine ylides, leading to the synthesis of ring-fused pyrrolines and pyrrolidines. This process illustrates the versatility of pyrrolidine compounds in chemical synthesis, offering pathways to a variety of structurally diverse molecules (Kang, Richers, Sawicki, & Seidel, 2015).
Novel Compound Synthesis
The versatility of pyrrolidine structures has been further evidenced by methodologies for synthesizing various pyrrolidin-1-oxyl fatty acids. Through a series of chemical reactions, including Michael addition and ring closure, mono-and di-carboxylic acid derivatives of pyrrolidin-1-oxyl compounds have been obtained. These compounds, containing a stable free radical (spin label), highlight the innovative approaches to synthesizing novel pyrrolidine derivatives with potential applications in chemical and biological research (Hideg & Lex, 1984).
Predicted Biological Activity
The potential biological activities of novel pyrrolidine compounds have been predicted using computational methods. For example, a study on 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems derived from 5-oxopyrrolidine-3-carboxylic acids explored the structures of these novel compounds and presented predictions of their biological activities. Such studies offer insights into the potential therapeutic applications of pyrrolidine derivatives (Kharchenko, Detistov, & Orlov, 2008).
Safety and Hazards
Orientations Futures
The development of new pyrrolidine compounds with different biological profiles is an active area of research in medicinal chemistry . The design of these compounds can be guided by the understanding of the synthetic strategies, the influence of steric factors on biological activity, and the stereogenicity of carbons .
Propriétés
IUPAC Name |
(2S)-1-[5-[(2S)-2-carboxypyrrolidin-1-yl]pentyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O4/c18-14(19)12-6-4-10-16(12)8-2-1-3-9-17-11-5-7-13(17)15(20)21/h12-13H,1-11H2,(H,18,19)(H,20,21)/t12-,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRHVVNMYDOBHKW-STQMWFEESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CCCCCN2CCCC2C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)CCCCCN2CCC[C@H]2C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



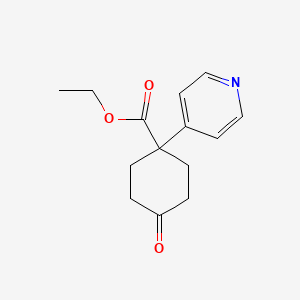
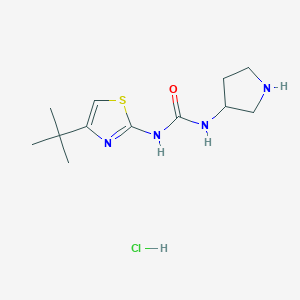
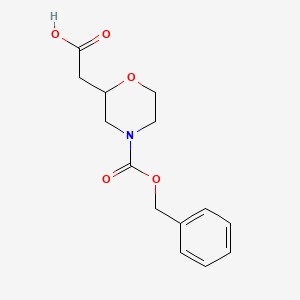

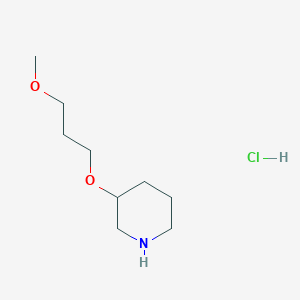

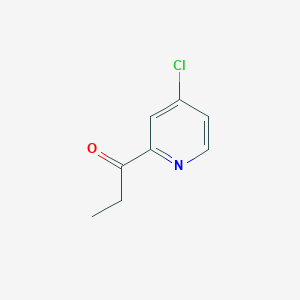
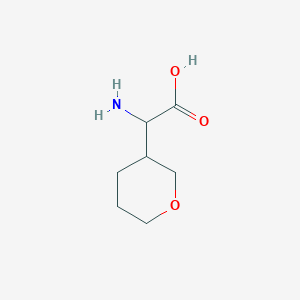
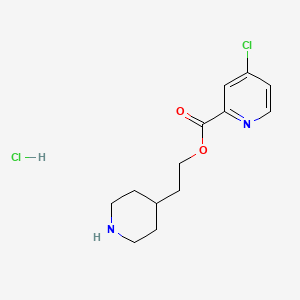
![2-[(6-Chloro-2-pyrazinyl)amino]-2-methyl-1-propanol](/img/structure/B1452375.png)
![2-[(6-Chloro-2-pyridinyl)amino]-1-ethanol](/img/structure/B1452376.png)


